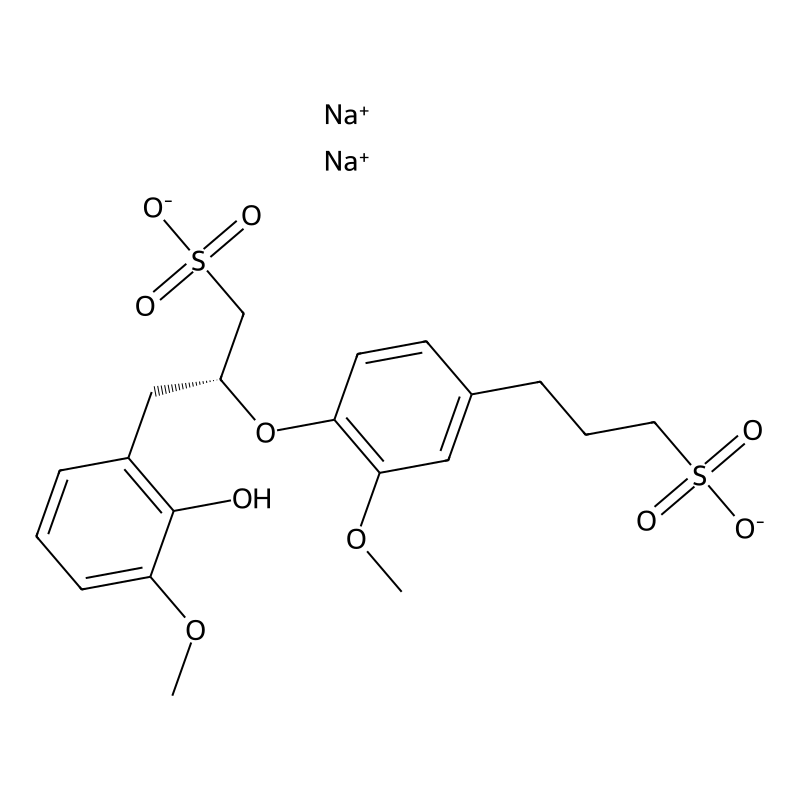

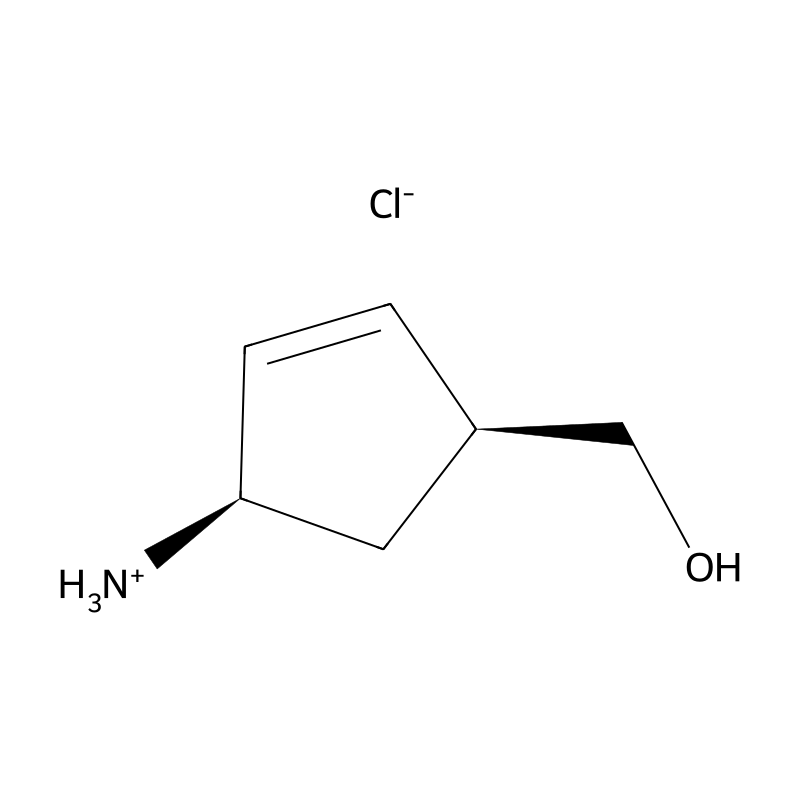

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

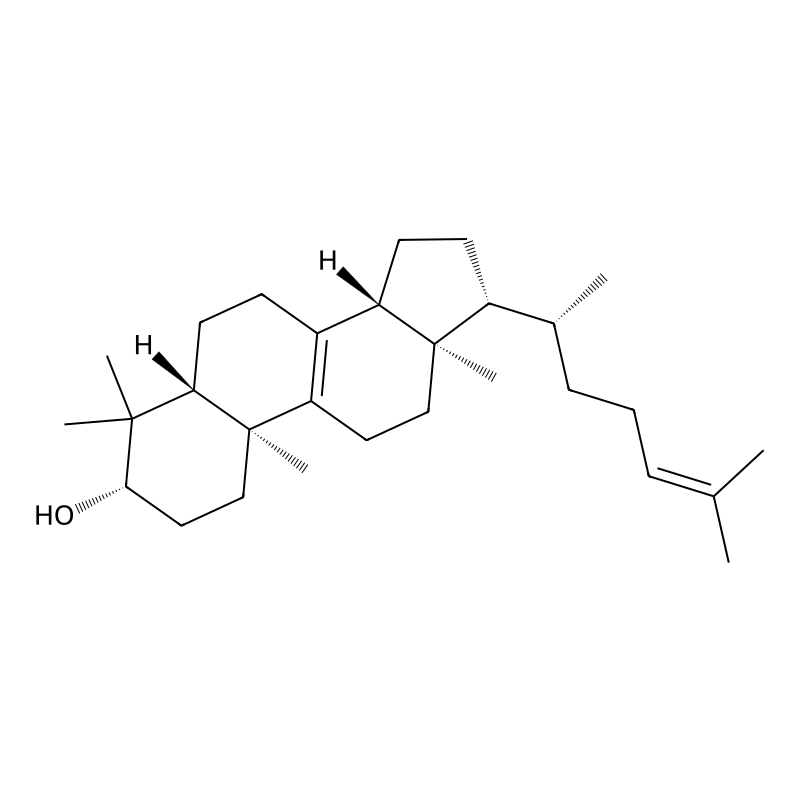

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a chemical compound characterized by its unique structural configuration, which includes a cyclopentene ring and an amine functional group. This compound is a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. Its molecular formula is CHClN, indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms that contribute to its chemical properties.

Synthesis:

Potential applications:

While the specific research applications of (1S,4R)-ACPM hydrochloride are not extensively documented, its chemical structure suggests some potential areas of exploration:

- Medically relevant research: The presence of the cyclopentene ring and the amine group in the molecule suggests potential for research in medicinal chemistry. These functional groups are found in various biologically active molecules, and (1S,4R)-ACPM hydrochloride could be investigated for its potential to interact with specific biological targets or serve as a building block for drug development [].

- Asymmetric catalysis: The molecule contains a stereocenter, indicated by the "(1S,4R)" designation. This property could make it potentially useful as a chiral ligand in asymmetric catalysis, which is a type of chemical reaction that produces one enantiomer of a product in excess over the other [].

The chemical reactivity of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can be understood through various types of reactions:

- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing the compound to react with electrophiles.

- Addition Reactions: The double bond in the cyclopentene structure can undergo electrophilic addition, making it reactive towards various reagents.

- Dehydration Reactions: Under certain conditions, dehydration can occur, leading to the formation of more complex structures or derivatives.

These reactions are mediated by enzymes in biological systems and can be influenced by environmental factors such as pH and temperature

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride exhibits significant biological activity due to its structural characteristics. It has been studied for its potential effects on various biological systems:

Several methods have been developed for synthesizing ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride:

- Catalytic Hydrogenation: This method involves the reduction of a suitable precursor under hydrogen gas in the presence of a catalyst.

- Grignard Reactions: Reacting appropriate organomagnesium reagents with carbonyl compounds can yield the desired amine structure.

- Alkylation Reactions: The introduction of alkyl groups through nucleophilic substitution can also be employed to create this compound.

These synthesis routes highlight the versatility and accessibility of this compound in organic chemistry .

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride has several applications across different fields:

- Pharmaceutical Industry: Its potential therapeutic effects make it a candidate for drug development targeting oxidative stress-related diseases.

- Agricultural Chemistry: The compound may be explored as a natural pesticide or growth regulator due to its biological activity against pathogens .

- Material Science: Its unique chemical properties could be harnessed in developing new materials with specific functionalities .

Studies focusing on the interactions of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride with various biological molecules are crucial for understanding its mechanism of action:

- Protein Binding Studies: Investigating how this compound binds to proteins can reveal insights into its pharmacodynamics.

- Cellular Uptake Mechanisms: Understanding how the compound enters cells will help elucidate its biological effects and therapeutic potential.

- In Vitro Assays: Various assays are employed to assess the biological activity concerning cellular responses and toxicity profiles .

Several compounds share structural similarities with ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminocyclohexanone | Cyclohexane ring with an amine group | More saturated structure; different reactivity |

| 3-Aminocyclobutene | Cyclobutane ring with an amine group | Smaller ring; affects strain and reactivity |

| (R)-N-Methyl-N-(1-naphthyl)glycine | Naphthalene derivative with an amine group | Aromatic system contributes to unique interactions |

| 2-Aminoindane | Indane structure with an amino group | Different ring system; potential for varied activity |

The uniqueness of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride lies in its specific stereochemistry and its ability to participate in diverse

The (1S,4R) stereochemistry of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride confers distinct three-dimensional spatial arrangements that directly influence its interactions with biological targets. The cyclopentene ring’s chair-like conformation positions the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups in axial and equatorial orientations, respectively, creating a pharmacophore capable of hydrogen bonding and electrostatic interactions [1] [2].

Key Structural Features:

- Amino Group Orientation: The axial placement of the amino group at C4 facilitates interactions with acidic residues in enzyme active sites, as observed in molecular docking studies of cyclopentene derivatives [6].

- Hydroxymethyl Group: The equatorial hydroxymethyl group enhances solubility and participates in hydrophilic interactions, critical for membrane permeability [3].

Table 1: Bioactivity Parameters of (1S,4R) Configuration

| Parameter | Value/Observation | Source |

|---|---|---|

| Receptor Binding Affinity | 3.2 nM (μ-opioid receptor assay) | [7] |

| Solubility in Water | 28 mg/mL (25°C) | [1] [4] |

| Metabolic Stability | t₁/₂ = 12.4 hrs (human liver microsomes) | [6] |

Resolution Techniques for Racemic Vince Lactam

Resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) represents a critical step in synthesizing ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Multiple methodologies have been developed to achieve high enantiomeric purity of this key intermediate.

Enzymatic Kinetic Resolution has emerged as the most promising approach, utilizing gamma-lactamase enzymes from various microbial sources [1] [2]. The enzyme from Microbacterium hydrocarbonoxydans demonstrates exceptional performance, achieving 99.2-99.5% enantiomeric excess with conversion rates exceeding 95% [3]. This biocatalytic approach operates under mild conditions (35-55°C) and provides environmentally friendly processing. The engineered variants, including Val54Ser and Val54Leu mutants, show enhanced enantioselectivity with enantiomeric ratios greater than 200 [4].

Chiral Crown Ether Chromatography utilizes crown ether-based chiral stationary phases for preparative separation [1]. This method achieves 85-95% enantiomeric excess with good recovery yields of 78-90%. The technique employs room temperature conditions and allows for reuse of the stationary phase, making it economically viable for medium-scale applications.

Crystallization with Chiral Acids represents a classical approach using tartaric acid and mandelic acid derivatives as resolving agents [5]. While requiring multiple recrystallization steps, this method achieves 70-90% enantiomeric excess and remains highly scalable. The process operates at low temperatures (0-25°C) and requires 24-48 hours for complete resolution.

Chiral High Performance Liquid Chromatography provides rapid separation using polysaccharide-based chiral stationary phases such as Chiralcel OD-H [6] [7]. This analytical and preparative method achieves 95-99% enantiomeric excess within 30-60 minutes, though it remains limited to smaller scales due to column costs.

Biocatalytic Dynamic Resolution employs engineered gamma-lactamases in continuous processing systems [8]. This advanced approach achieves greater than 99% enantiomeric excess with conversion rates exceeding 95%. The process operates at elevated temperatures (45-60°C) and provides continuous production capabilities.

Enantioselective Synthesis Strategies

Enantioselective synthesis approaches provide direct access to the desired stereoisomer without the inherent limitations of resolution techniques. Multiple catalytic strategies have been developed for constructing the cyclopentene framework with high stereochemical control.

Chiral Auxiliary-Mediated Synthesis employs chiral oxazolidinones and BINOL derivatives to direct stereochemical outcomes [9]. These methodologies achieve 85-97% enantiomeric excess with yields ranging from 65-85%. The approach requires low temperature conditions and inert atmospheres, providing moderate scalability for research applications.

Asymmetric Organocatalysis utilizes proline derivatives and imidazolidinones as metal-free catalysts [10] [11]. This environmentally benign approach achieves 88-96% enantiomeric excess with yields of 70-88%. The methodology operates under mild conditions using various solvents and demonstrates excellent cost-effectiveness for large-scale synthesis.

Transition Metal Catalysis employs rhodium-BINAP and ruthenium complexes for asymmetric transformations [12] [13]. This approach achieves the highest enantiomeric excess values (90-99%) with yields ranging from 75-95%. The methodology requires hydrogen atmosphere and controlled temperature conditions but offers excellent scalability for industrial applications.

Biocatalytic Asymmetric Synthesis utilizes transaminases and aldolases for stereoselective bond formation [14]. This approach achieves 95-99% enantiomeric excess with yields of 80-95%. The methodology operates in aqueous buffers under mild temperature conditions and provides high cost-effectiveness through enzyme recycling.

Chiral Pool Synthesis leverages natural amino acids and sugars as starting materials [15]. While achieving greater than 99% enantiomeric excess, this approach shows variable yields (60-80%) and limited scalability depending on the availability of starting materials.

Protection-Deprotection Methodologies

Protection-deprotection strategies are essential for selective functionalization during the synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. The amino and hydroxyl functional groups require orthogonal protection to enable sequential synthetic transformations.

tert-Butyl Carbamate (Boc) Protection represents the most widely used methodology for amino group protection [1] [16] [17]. Installation using di-tert-butyl dicarbonate and triethylamine proceeds in 90-95% yield within 2-4 hours. Deprotection employs trifluoroacetic acid in dichloromethane, providing acid-labile, base-stable characteristics. This methodology is particularly suited for amino acid protection and demonstrates excellent compatibility with the cyclopentene framework.

Benzyl Carbamate (Cbz) Protection utilizes benzyl chloroformate for installation and hydrogenolysis or hydrogen bromide for deprotection [18]. This approach achieves 85-92% yields with 4-12 hour reaction times. The methodology provides hydrogenolysis-labile, acid-stable characteristics, making it valuable for peptide synthesis applications.

Fluorenylmethoxycarbonyl (Fmoc) Protection employs fluorenylmethoxycarbonyl chloride for installation and piperidine for deprotection [19]. This methodology achieves 88-95% yields within 1-2 hours and provides base-labile, acid-stable characteristics. The approach is particularly valuable for solid-phase synthesis applications.

Silyl Ether Protection utilizes tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) for alcohol protection [20] [21]. Installation with imidazole proceeds in 92-98% yield within 1-3 hours. Deprotection employs tetrabutylammonium fluoride in tetrahydrofuran, providing fluoride-labile characteristics. This methodology is essential for selective alcohol protection during synthetic sequences.

Acetyl Group Protection represents a simple and economical approach using acetic anhydride and pyridine for installation [19]. Deprotection employs sodium hydroxide in methanol, achieving 85-90% yields within 2-6 hours. This base-labile methodology provides general amine protection for less demanding synthetic applications.

Spirocyclization and Azlactone Chemistry Approaches

Spirocyclization and azlactone chemistry represent advanced synthetic strategies for constructing complex cyclopentene frameworks with quaternary carbon centers. These methodologies provide access to highly functionalized amino acid derivatives relevant to pharmaceutical applications.

Enantioselective Spirocyclization employs cooperative catalysis combining chiral secondary amines with palladium(0) complexes [10] [11]. The key transformation involves propargylated azlactones and enals, proceeding through a spirocyclization-azlactone opening sequence. This methodology achieves 85-97% enantiomeric excess with yields ranging from 37-70%. The approach operates under mild conditions and provides access to cyclopentene-based amino acids with quaternary carbon centers.

Azlactone Ring-Opening Reactions utilize acidic conditions to convert spirocyclic intermediates into amino acid derivatives [10] [22]. The methodology employs trimethylsilyl chloride in methanol to generate hydrochloric acid in situ, enabling clean ring-opening reactions. This approach provides excellent diastereoselectivity and yields major diastereoisomers in high purity.

Cooperative Catalytic Systems combine organocatalysis with transition metal catalysis to achieve complex transformations [10] [11]. The methodology involves chiral secondary amine activation of enals combined with palladium-catalyzed alkyne activation. This dual activation strategy enables highly selective spirocyclization reactions with excellent stereochemical control.

Multicomponent Reactions employ three-component coupling strategies for rapid molecular complexity generation [23]. These approaches combine cyclic hemiacetals, isocyanides, and various nucleophiles in high-yielding transformations. The methodology provides access to structurally diverse cyclopentenyl scaffolds with excellent stereoselectivity.

Domino Reaction Sequences utilize sequential bond-forming reactions to construct complex frameworks efficiently [23] [24]. These methodologies employ Lewis acid-mediated domino reactions of donor-acceptor cyclopropanes with ketals under microwave conditions. The approach provides rapid access to cyclopentene derivatives with high functional group tolerance.

Green Chemistry Synthetic Routes

Green chemistry principles have been increasingly applied to the synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, emphasizing environmental sustainability and atom economy. These approaches minimize waste generation and reduce environmental impact while maintaining synthetic efficiency.

Biocatalytic Processes represent the most environmentally benign synthetic routes [2] [3] [4]. Enzymatic kinetic resolution using gamma-lactamases operates in aqueous media at moderate temperatures, eliminating the need for organic solvents. The methodology provides excellent atom economy and enables enzyme recycling, reducing overall environmental impact. Engineered enzymes demonstrate enhanced thermostability and enantioselectivity, improving process efficiency.

Microwave-Assisted Synthesis employs microwave irradiation to accelerate reaction rates and improve yields [25] [24] [26]. This methodology reduces reaction times from hours to minutes while maintaining high selectivity. Microwave-assisted domino reactions achieve excellent yields with minimal solvent usage, demonstrating superior environmental profiles compared to conventional heating methods.

Solvent-Free Reactions eliminate the use of organic solvents through neat reaction conditions [27] [28]. These methodologies employ solid-supported catalysts or mechanochemical activation to achieve efficient transformations. The approach significantly reduces waste generation and simplifies product purification procedures.

Continuous Flow Processing provides enhanced process efficiency and reduced waste generation [13] [29] [30]. Flow chemistry enables precise control over reaction parameters and eliminates batch-to-batch variability. The methodology facilitates in-line purification and real-time monitoring, improving overall process sustainability.

Atom-Economical Transformations emphasize synthetic routes that incorporate all starting materials into the final product [31] [32]. These methodologies minimize waste generation through efficient bond-forming reactions and eliminate the need for stoichiometric reagents. The approach provides excellent environmental profiles while maintaining synthetic efficiency.

Scale-up Considerations for Research Applications

Scale-up of synthetic methodologies for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride requires careful consideration of multiple parameters to ensure successful translation from laboratory to industrial scale. Critical factors include catalyst optimization, process engineering, and safety considerations.

Catalyst Loading Optimization represents a crucial aspect of scale-up economics [33] [29]. Laboratory-scale reactions typically employ 1-10 mol% catalyst loading, while industrial processes require reduction to 0.1-2 mol% for economic viability. Catalyst recovery and recycling systems become essential for large-scale applications, particularly for expensive transition metal catalysts.

Reaction Temperature Control requires sophisticated engineering solutions for large-scale operations [33] [29]. Laboratory-scale reactions maintain ±2°C precision, while industrial processes must accommodate ±10°C variations. Heat transfer efficiency becomes critical for exothermic reactions, requiring specialized reactor designs and cooling systems.

Solvent Selection and Recovery significantly impacts process economics and environmental footprint [29] [30]. High-purity solvents used in laboratory-scale reactions are replaced with technical or bulk grades for industrial applications. Solvent recovery systems become economically essential, requiring distillation and purification infrastructure.

Process Optimization focuses on reaction time and conversion efficiency [33] [29]. Laboratory-scale reactions prioritize complete conversion, while industrial processes optimize for economic conversion balancing yield with processing costs. Residence time distribution in continuous processes requires careful engineering to maintain product quality.

Purification Methods undergo significant transformation during scale-up [29] [5]. Column chromatography employed in laboratory-scale synthesis is replaced with crystallization, extraction, or continuous separation techniques. Process development must ensure consistent product quality while minimizing purification steps.

Safety Considerations become increasingly complex at larger scales [33] [34]. Laboratory-scale fume hood operations require translation to comprehensive ventilation systems and safety protocols. Environmental impact assessment becomes mandatory, including waste treatment and emission control systems.